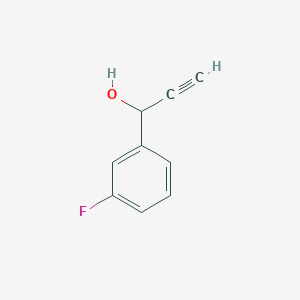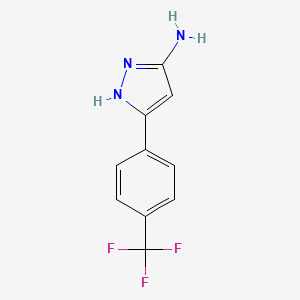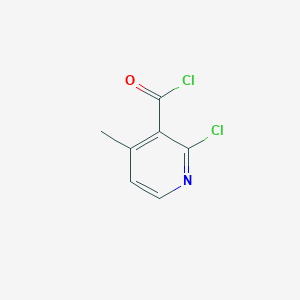
2-Chloro-4-methyl-nicotinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-nicotinoyl chloride is an off-white to brown solid . It is an intermediate of the synergistic pesticide Boscalid and is also used in the preparation of thieno[2.3-b]pyrrole derivatives as cannabinoid receptor agonists useful in mono- and combination therapy of diseases . Its molecular formula is C7H5Cl2NO .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyl-nicotinoyl chloride consists of a pyridine ring with a chlorine atom and a methyl group attached at the 2nd and 4th positions respectively . The molecular weight of the compound is 190.03 g/mol.Physical And Chemical Properties Analysis
2-Chloro-4-methyl-nicotinoyl chloride is an off-white to brown solid . Its molecular formula is C7H5Cl2NO and its molecular weight is 190.03 g/mol.科学的研究の応用
Isomerization Studies
- Isomerization Mechanism Analysis : Lisowski et al. (2010) explored the isomerization of neopentyl chloride, providing insights into the interchange mechanism of a methyl group and a chlorine atom, which could be relevant to the behavior of similar compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Lisowski et al., 2010).
Synthesis and Structural Analysis
- Synthesis of 2-Nitroxyethyl Nicotinate : Fedorov et al. (1998) documented the synthesis of 2-nitroxyethyl nicotinate, which involves nicotinoyl chloride, a compound structurally related to 2-Chloro-4-methyl-nicotinoyl chloride (Fedorov et al., 1998).
Environmental Impact Studies
- Chlorinated Aromatic Compounds Formation : Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dye, revealing the formation of chlorinated aromatic compounds, which is significant for understanding environmental impacts of chlorinated compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Yuan et al., 2011).
Photodissociation and Emission Studies
- Doppler Spectroscopy of Chlorine Atoms : Matsumi et al. (1990) conducted a study on the photodissociation of hydrogen chloride and methyl chloride, which could provide insights into the behavior of chlorine in various compounds, including 2-Chloro-4-methyl-nicotinoyl chloride (Matsumi et al., 1990).
Emission from Biological Sources
- Methyl Chloride Emissions from Halophyte Leaf Litter : Derendorp et al. (2012) examined CH3Cl emissions from halophyte species, highlighting the natural emission of chlorinated compounds, which can be paralleled to the environmental behavior of 2-Chloro-4-methyl-nicotinoyl chloride (Derendorp et al., 2012).
Pyrolysis Studies
- Pyrolysis of Chloromethanes : Wu and Won (2000) researched the pyrolysis of chloromethanes, providing insight into the thermal stability and reactions of chlorinated compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Wu & Won, 2000).
Novel Synthesis Methods
- Synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl Chloride : Du et al. (2005) reported a novel synthesis method relevant to the synthesis of chlorinated compounds, potentially applicable to 2-Chloro-4-methyl-nicotinoyl chloride (Du et al., 2005).
Analytical Chemistry Applications
- Copper Ion Assisted Photochemical Vapor Generation : Hu et al. (2018) developed a method for the determination of chlorine by SF-ICPMS, which could be used for analyzing chlorine content in compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Hu et al., 2018).
将来の方向性
While specific future directions for 2-Chloro-4-methyl-nicotinoyl chloride are not available, compounds with the indole nucleus, like this one, have shown clinical and biological applications . They have been found in many important synthetic drug molecules, which could be useful in developing new derivatives .
特性
IUPAC Name |
2-chloro-4-methylpyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUNVJXFAVQYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-nicotinoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

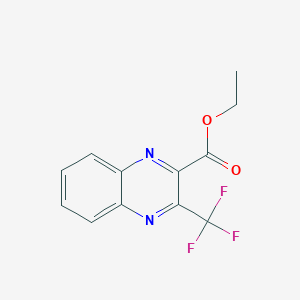
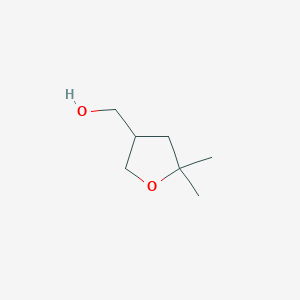
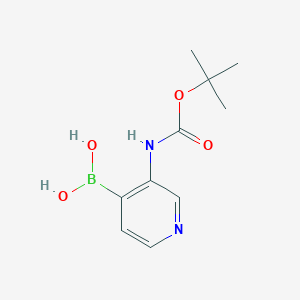
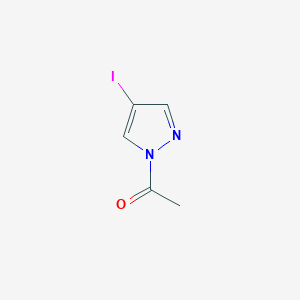
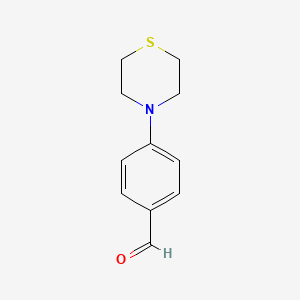
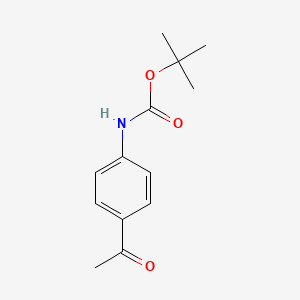

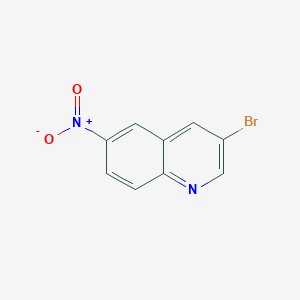
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)



